Cadmium oxide

Catalog No.
S581148
CAS No.
1306-19-0
M.F
CdO
M. Wt
128.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cadmium oxide

CAS Number

1306-19-0

Product Name

Cadmium oxide

IUPAC Name

oxocadmium

Molecular Formula

CdO

Molecular Weight

128.41 g/mol

InChI

InChI=1S/Cd.O

InChI Key

CXKCTMHTOKXKQT-UHFFFAOYSA-N

SMILES

O=[Cd]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Soluble in dilute acid
Slowly soluble in ammonium salts
Insoluble in alkalies
Insoluble in water
Solubility in water: none
Insoluble

Synonyms

cadmium oxide, cadmium oxide, hydrate, monteponite

Canonical SMILES

[O-2].[Cd+2]

Transparent Conducting Oxides (TCOs)

CdO exhibits high electrical conductivity and excellent optical transparency in the visible and near-infrared regions . This combination makes it a sought-after material for TCO applications. Thin films of CdO are used in various optoelectronic devices, including:

  • Solar cells: CdO serves as a hole transport layer in these devices, enhancing efficiency by facilitating the movement of holes generated by light absorption .
  • Light-emitting diodes (LEDs): CdO can be employed as an electron blocking layer in LEDs, improving their performance and efficiency .
  • Liquid crystal displays (LCDs): CdO thin films find use as transparent electrodes in LCDs due to their high conductivity and good transparency .

Other Research Applications

Beyond optoelectronics, CdO is being explored in other scientific research areas:

Catalysis

CdO exhibits catalytic activity in various chemical reactions, including the decomposition of organic pollutants and the production of hydrogen fuel .

Gas Sensing

CdO nanoparticles show promise in gas sensing applications due to their ability to change their electrical properties in response to the presence of specific gases .

Cadmium oxide, with the chemical formula CdO, is an inorganic compound that exists primarily in two forms: a yellow or red solid and a black powder. It is a metal oxide that exhibits both basic and amphoteric properties, meaning it can react with acids as well as bases. Cadmium oxide is insoluble in water but soluble in acids such as hydrochloric, sulfuric, and nitric acids, forming cadmium salts. The compound has a molecular mass of 128.4 g/mol and is classified under the category of hazardous materials due to its toxicological properties and potential environmental impact .

Cadmium oxide is a hazardous material due to its cadmium content. Cadmium is a known carcinogen and can cause severe health problems upon inhalation, ingestion, or skin contact. Here are some specific safety concerns:

  • Toxicity: Chronic exposure to cadmium can lead to kidney damage, lung problems, and bone diseases.
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies cadmium oxide as a Group 1 carcinogen, meaning there is sufficient evidence for carcinogenicity in humans.

Due to these hazards, it is crucial to handle CdO with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Please note

Cadmium oxide does not have a well-defined biological mechanism of action.

Additional Information:

Cadmium oxide is a versatile material with applications in various scientific fields due to its semiconducting properties. Some key research areas include:

  • Photocatalysis: CdO is being explored as a photocatalyst for degradation of pollutants and generation of hydrogen fuel.
  • Solar Cells: Research is ongoing to develop CdO-based solar cells due to its efficient light absorption properties.
  • Gas Sensors: The electrical conductivity of CdO can be sensitive to different gases, making it a potential candidate for gas sensing applications.
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  • Reactions with Acids:
    Cadmium oxide reacts with strong acids to form cadmium salts:
    • With hydrochloric acid:
      CdO(s)+2HCl(aq)CdCl2(aq)+H2O(l)\text{CdO}(s)+2\text{HCl}(aq)\rightarrow \text{CdCl}_2(aq)+\text{H}_2\text{O}(l)
    • With sulfuric acid:
      \text{CdO}(s)+\text{H}_2\text{SO}_4}(aq)\rightarrow \text{CdSO}_4(aq)+\text{H}_2\text{O}(l)
    • With nitric acid:
      \text{CdO}(s)+2\text{HNO}_3(aq)\rightarrow \text{Cd NO}_3)_2(aq)+\text{H}_2\text{O}(l)
  • Reactivity with Bases:
    As an amphoteric oxide, it can also react with bases to form cadmium complexes .
  • Cadmium oxide is known for its significant biological activity, particularly its toxicity. Exposure can lead to acute respiratory issues, kidney damage, and even carcinogenic effects. The lethal inhalation dose for humans is approximately 2,500 mg/m³ for one minute of exposure, highlighting its dangerous nature . Chronic exposure may result in pulmonary edema and other severe health conditions.

    Cadmium oxide can be synthesized through several methods:

    • Thermal Decomposition: Heating cadmium carbonate or cadmium hydroxide leads to the formation of cadmium oxide.
      • For example:
        \text{CdCO}_3(s)\rightarrow \text{CdO}(s)+\text{CO}_2(g)
    • Direct Oxidation: Burning cadmium metal in the presence of oxygen at elevated temperatures produces cadmium oxide.
    • Chemical Precipitation: Mixing solutions of cadmium salts with sodium hydroxide can precipitate cadmium hydroxide, which upon heating forms cadmium oxide.

    Studies on the interactions of cadmium oxide highlight its reactivity with various substances:

    • Reactivity with Magnesium: Cadmium oxide reacts violently with magnesium when heated, producing a significant fire hazard.
    • Biological Interactions: Research indicates that cadmium oxide can interact adversely with biological systems, leading to oxidative stress and cellular damage .

    Cadmium oxide shares similarities with several other metal oxides. Here are some comparable compounds:

    CompoundFormulaPropertiesUnique Features
    Zinc OxideZnOWhite powder, semiconductor propertiesUsed extensively in sunscreens
    Lead OxidePbOYellow-red solid, used in batteriesHighly toxic and regulated
    Copper(I) OxideCu₂ORed solid, used as a semiconductorExhibits p-type conductivity
    Tin(II) OxideSnOWhite powder, used in ceramicsAmphoteric behavior

    Cadmium oxide is unique due to its specific toxicity profile and its applications in electronics and pigments, distinguishing it from similar compounds that may not exhibit the same level of biological activity or reactivity .

    The history of cadmium oxide research is intrinsically linked to the discovery of cadmium itself. Cadmium was discovered simultaneously in 1817 by Friedrich Stromeyer and Karl Samuel Leberecht Hermann in Germany. Stromeyer, a professor at the University of Göttingen, discovered the element while testing zinc oxide for purity. The element was found as an impurity in zinc carbonate (calamine), and for nearly a century, Germany remained the primary producer of the metal. The name "cadmium" derives from the Latin "cadmia" and Greek "kadmeia," ancient names for calamine.

    Ironically, the discovery was partially related to medical concerns, as zinc oxide was prescribed as medicine in 18th-century Germany, and rumors spread about patients being poisoned. Stromeyer's investigation led to the identification of cadmium as the new element. CdO itself was one of the earliest transparent conducting oxides identified, with research on transparent conducting films dating back to as early as 1907 when Karl Baedeker prepared the first transparent conducting CdO films.

    Significance in Materials Science and Engineering

    Cadmium oxide occupies a distinctive position in materials science as an n-type semiconductor with a band gap of 2.18 eV (2.31 eV) at room temperature (298 K). Its cubic rocksalt crystal structure, similar to sodium chloride with octahedral cation and anion centers, contributes to its unique electronic properties. CdO occurs naturally as the rare mineral monteponite and can appear in various forms, from colorless amorphous powder to brown or red crystals.

    The significance of CdO stems from several key characteristics:

    • High electron mobility compared to other TCOs (reported values up to 220 cm²V⁻¹s⁻¹)
    • Tunable optical bandgap through the Burstein-Moss shift (from 2.3 eV to 3.3 eV)
    • Excellent electrical conductivity, with potential for achieving resistivity as low as 10⁻⁴ Ω·cm
    • Versatility as a precursor to other cadmium compounds

    These properties have positioned CdO as an important material for various applications, particularly in transparent electronics and optoelectronic devices.

    Current Research Trends and Challenges

    Contemporary research on cadmium oxide focuses on addressing several challenges while enhancing its desirable properties. Key research trends include:

    Doping strategies: Researchers are investigating various dopants to improve the electrical and optical properties of CdO. Recent studies have explored transition metal doping (Sc, Ti, V, Cr, Fe, Y, Mo, and W) as well as dual-doping approaches using elements like silver and cobalt. These efforts aim to achieve optimal combinations of conductivity, transparency, and stability.

    Reduction of toxicity concerns: The toxicity of cadmium compounds poses a significant challenge to widespread application. Research is exploring ways to minimize exposure risks while maintaining performance, or to develop alternative materials with similar properties.

    Enhanced deposition techniques: Various deposition methods, including radio-frequency (RF) magnetic sputtering, pulsed filtered cathodic arc deposition (PFCAD), and chemical vapor deposition (CVD), are being studied to optimize film properties and reduce defects.

    Composite TCO development: Combining CdO with other oxides such as SnO₂ to form composite TCOs (like CdySnxO2x+y) shows promise for tuning properties across a wide range, potentially enabling more versatile applications.

    Interface engineering: Recent work has focused on creating high-quality ohmic contacts between CdO and other semiconductors, such as n-type indium phosphide (n-InP), which is crucial for device integration.

    Transparent Conducting Oxide (TCO) Research Context

    Cadmium oxide holds historical significance in the field of transparent conducting oxides as one of the first TCO materials discovered, with research dating back more than a century. TCOs are essential materials that display the typically antagonistic properties of optical transparency and electrical conductivity, making them crucial for a wide range of applications.

    The TCO landscape has evolved significantly since the discovery of CdO. The breakthrough in TCO technology came in the 1960s with the development of indium oxide (In₂O₃) doped with tin (ITO) and tin dioxide (SnO₂) doped with fluorine (FTO). While these materials have dominated commercial applications, ongoing research continues to explore the unique properties of CdO-based TCOs.

    CdO differentiates itself from other TCOs through its exceptionally high electron mobility, which can exceed 100 cm²V⁻¹s⁻¹ even at high carrier concentrations above 10²⁰ cm⁻³. This combination is rare among TCOs and makes CdO particularly interesting for applications requiring high conductivity without sacrificing carrier mobility.

    Recent high-throughput computational screening approaches have accelerated the discovery of new TCO materials. These computational methods assess properties like dopability, effective mass, and transparency, enabling researchers to identify promising candidates before experimental validation.

    Sol-Gel Technique

    The sol-gel method enables precise control over CdO morphology by varying substrates and precursor chemistry. A study deposited CdO thin films on glass, fluorine-doped tin oxide (FTO), and silicon substrates using cadmium acetate dihydrate as a precursor [1]. Post-annealing at 450°C yielded cubic-phase CdO nanoflowers with crystallite sizes of 28–32 nm. Substrate selection critically influenced photodetection performance: FTO-supported films exhibited the highest responsivity (1.24 A/W) due to enhanced charge carrier mobility at the CdO-FTO interface [1]. Optical characterization revealed a direct bandgap of 2.48 eV, ideal for visible-light absorption.

    Co-Precipitation Method

    Co-precipitation facilitates rapid synthesis of metal-doped CdO nanoparticles. Using cadmium nitrate and sodium hydroxide, researchers produced pure and Sn/Ni/Zn/Co-doped CdO with crystallite sizes increasing from 24 nm (pure) to 31 nm (doped) [2]. Doping introduced lattice strain (0.0061–0.0084), as calculated via Williamson-Hall plots, while reducing the optical bandgap from 2.47 eV to 2.32 eV [2]. The method’s scalability was demonstrated through batch yields exceeding 5 g/hr, with nanoparticle sizes confirmed via dynamic light scattering (42–58 nm).

    Table 1: Optical and Structural Properties of Co-Precipitated CdO

    SampleCrystallite Size (nm)Bandgap (eV)Lattice Strain
    Pure CdO242.470.0061
    Sn-doped CdO282.380.0072
    Ni-doped CdO312.320.0084

    Hydrothermal Synthesis

    Temperature-controlled hydrothermal growth allows directional nanostructure development. CdO films synthesized at 120°C exhibited nanocrystalline domains (18 nm) with porous networks, while 180°C processing increased crystallinity (26 nm) and specific surface area (89 m²/g) [3]. Electrochemical testing revealed temperature-dependent capacitance: 120°C-grown films delivered 247 F/g at 5 mV/s, whereas 180°C samples achieved 359 F/g due to improved charge-transfer kinetics [3]. Arrhenius analysis of ionic conductivity showed an activation energy of 0.32 eV, indicating efficient ion diffusion in the 180°C sample.

    Chemical Vapor Deposition (CVD)

    While CVD remains a cornerstone technique for high-purity CdO deposition, the provided studies emphasize solution-based methods. Future work should explore CVD’s potential for large-area CdO薄膜 with controlled stoichiometry.

    Green Synthesis Approaches

    Plant Extract-Mediated Synthesis

    Current research emphasizes conventional chemical routes, with limited data on phytosynthesized CdO in the provided sources. Plant-mediated methods theoretically exploit reducing agents like polyphenols, but experimental validation requires further study.

    Thin Film Deposition Techniques

    Thermal Evaporation

    Post-deposition annealing critically modifies CdO film properties. Chemical bath-deposited CdO₂ films converted to CdO after 300°C annealing, with 0.040 M CdCl₂ precursors yielding 282 nm-thick films [4]. Annealing-induced mass loss (up to 50%) correlated with increased carrier concentration (8.1×10¹⁹ cm⁻³) due to oxygen vacancy formation [4].

    Table 2: Annealing Effects on CdO Film Properties

    CdCl₂ Concentration (M)As-Deposited Thickness (nm)Post-Annealing Thickness (nm)Resistivity (Ω·cm)
    0.0301360 (complete evaporation)-
    0.0352561124.7×10⁻³
    0.0402821863.2×10⁻³

    Temperature-Dependent Synthesis Effects

    Influence on Crystallinity

    Hydrothermal synthesis at 180°C enhanced CdO crystallinity (26 nm crystallites) compared to 120°C samples (18 nm) [3]. XRD peak narrowing (FWHM reduced from 0.48° to 0.32°) indicated decreased lattice defects at higher temperatures [3].

    Morphological Evolution

    AFM analysis revealed annealing-induced grain refinement: CdO₂ films with 500 nm clusters transformed into 150 nm grained CdO after 300°C treatment [4]. Hydrothermal growth at elevated temperatures promoted nanorod formation, with aspect ratios increasing from 3:1 (120°C) to 8:1 (180°C) [3].

    Phase Transformation Dynamics

    Thermogravimetric analysis of Cd(OH)₂ → CdO conversion showed complete dehydration by 300°C, followed by oxide stabilization [4]. In-situ XRD during annealing revealed cubic CdO nucleation initiating at 250°C, with full phase purity achieved by 300°C [4].

    Nanoparticle Architectures

    Spherical Morphologies

    Spherical cadmium oxide nanoparticles represent one of the most extensively studied morphologies due to their uniform shape, predictable properties, and relatively straightforward synthesis routes. The formation of spherical cadmium oxide nanoparticles is primarily governed by isotropic growth conditions where surface energy minimization leads to the thermodynamically favorable spherical geometry [1] [2] [3].
    Synthesis Methodologies and Formation Mechanisms

    The co-precipitation technique stands as the most widely employed method for producing spherical cadmium oxide nanoparticles. This approach involves the controlled precipitation of cadmium hydroxide from aqueous solutions of cadmium salts, followed by thermal decomposition to yield cadmium oxide. Research has demonstrated that spherical cadmium oxide nanoparticles with an average diameter of 50 nanometers can be successfully synthesized through calcination of organometallic precursors at 800 degrees Celsius [1]. The process involves the thermal decomposition of cadmium complexes, where the organic ligands are eliminated, leaving behind highly crystalline cadmium oxide nanoparticles with well-defined spherical morphology.

    Hydrothermal synthesis represents another significant approach for spherical morphology control. This method utilizes elevated temperature and pressure conditions in aqueous environments to promote controlled nucleation and growth. The hydrothermal process enables precise control over particle size distribution and morphological uniformity through careful manipulation of reaction parameters including temperature, pressure, reaction time, and precursor concentration [4] [5].

    Electrochemical synthesis has emerged as an environmentally friendly alternative for producing spherical cadmium oxide nanoparticles. This technique involves the electrochemical oxidation of cadmium electrodes in alkaline solutions, resulting in the formation of cadmium oxide nanoparticles with regular spherical shapes and uniform size distribution. Studies have shown that electrochemical synthesis can produce spherical cadmium oxide nanoparticles with crystal sizes of approximately 32 nanometers [3].

    Size Control Mechanisms

    The control of spherical nanoparticle size is achieved through systematic manipulation of synthesis parameters. Temperature plays a crucial role in determining the final particle size, with higher temperatures generally promoting larger particle formation through enhanced atomic mobility and coalescence processes. Research has documented size ranges from 24 to 159 nanometers for spherical cadmium oxide nanoparticles, depending on the specific synthesis conditions employed [2] [6] [3].

    Precursor concentration significantly influences nucleation density and subsequent particle growth. Higher precursor concentrations typically result in increased nucleation rates, leading to the formation of smaller nanoparticles due to competition for available reactants. Conversely, lower concentrations favor the growth of existing nuclei, resulting in larger particles with improved crystallinity [1] [2].

    The pH of the reaction medium serves as another critical parameter for size control. Alkaline conditions generally favor the formation of smaller, more uniform nanoparticles by promoting rapid nucleation and limiting growth kinetics. The optimal pH range for spherical cadmium oxide nanoparticle synthesis typically falls between 10 and 12, where uniform precipitation and controlled growth occur [6] [3].

    Morphological Characteristics and Properties

    Spherical cadmium oxide nanoparticles exhibit excellent crystallinity with a cubic crystal structure corresponding to the rock salt type. X-ray diffraction analysis reveals characteristic peaks at 2θ values of 33.13°, 38.29°, and 55.33°, corresponding to the (111), (200), and (220) crystallographic planes respectively [2]. The spherical morphology provides advantages in terms of uniform surface reactivity and predictable optical properties.

    The surface area of spherical cadmium oxide nanoparticles is directly related to their size, with smaller particles exhibiting higher specific surface areas. This relationship is particularly important for applications requiring high surface reactivity, such as catalysis and sensing. Dynamic light scattering analysis has confirmed that spherical cadmium oxide nanoparticles maintain their morphological integrity in solution, with polydispersity indices typically below 0.3, indicating narrow size distributions [2] [7].

    Raspberry-Shaped Structures

    Raspberry-shaped cadmium oxide nanostructures represent a unique morphological variant characterized by their distinctive surface texture and hierarchical organization. These structures are named after their resemblance to raspberry fruits, featuring a core particle surrounded by smaller satellite particles that create a textured, bumpy surface morphology [6] [8].

    Green Synthesis Approaches

    The synthesis of raspberry-shaped cadmium oxide nanoparticles has been successfully achieved through environmentally friendly green synthesis methods utilizing plant extracts as reducing and stabilizing agents. The most notable approach involves the use of epigallocatechin gallate from green tea leaves, which serves as both a reducing agent and a morphology-directing agent [6]. This method represents a significant advancement in sustainable nanomaterial synthesis, eliminating the need for toxic chemicals and harsh reaction conditions.

    The green synthesis process involves the controlled addition of plant extract to cadmium salt solutions under mild heating conditions. The bioactive compounds present in the plant extracts, particularly polyphenols and flavonoids, play dual roles as reducing agents for cadmium ion reduction and as templating agents for morphological control. Research has demonstrated that raspberry-shaped cadmium oxide nanoparticles with particle sizes ranging from 5 to 17 nanometers can be synthesized using this approach [6].

    Formation Mechanism and Morphological Control

    The formation of raspberry-shaped structures follows a hierarchical assembly mechanism where primary nuclei form first, followed by secondary nucleation and growth on the surface of these primary particles. The plant extract components act as soft templates, directing the growth of secondary particles in specific orientations to create the characteristic raspberry morphology.

    The concentration of plant extract serves as the primary controlling factor for morphological development. Lower concentrations tend to produce more conventional spherical particles, while higher concentrations promote the formation of satellite particles on the primary core, resulting in the raspberry-like texture. The optimal concentration range for raspberry morphology formation typically falls between 15 and 25 percent volume fraction of plant extract to precursor solution [6].

    Temperature control during synthesis plays a crucial role in determining the final morphology. Moderate temperatures between 70 and 90 degrees Celsius provide optimal conditions for controlled secondary nucleation while preventing uncontrolled aggregation. The reaction time also influences morphological development, with longer reaction times generally resulting in more pronounced raspberry features [6].

    Structural Characteristics and Applications

    Raspberry-shaped cadmium oxide nanoparticles exhibit high purity and excellent crystallinity, with all samples displaying cubic crystal structures. The hierarchical morphology provides several advantages over conventional spherical particles, including increased surface area due to the textured surface and enhanced reactivity due to the presence of multiple active sites.

    These structures demonstrate excellent reproducibility in synthesis, making them suitable for large-scale production applications. The unique morphology contributes to enhanced photocatalytic activity compared to conventional spherical nanoparticles, attributed to the increased surface area and improved light scattering properties. Additionally, the raspberry-shaped structures show promising antimicrobial properties, making them suitable for biomedical applications [6] [8].

    Size-Controlled Synthesis

    Size control in cadmium oxide nanoparticle synthesis represents a critical aspect of morphological engineering, as particle size directly influences optical, electronic, and catalytic properties. The development of precise size control methodologies has enabled the production of cadmium oxide nanoparticles with tailored properties for specific applications [9] [1] [2] [10].
    Fundamental Principles of Size Control

    The size of cadmium oxide nanoparticles is fundamentally determined by the balance between nucleation and growth processes during synthesis. Classical nucleation theory provides the theoretical framework for understanding size control, where the final particle size depends on the nucleation rate and the subsequent growth rate. High nucleation rates combined with limited growth result in smaller particles, while low nucleation rates with extensive growth produce larger particles [11] [12].

    The critical parameters governing size control include precursor concentration, reaction temperature, reaction time, pH, and the presence of stabilizing agents. Each parameter influences the nucleation and growth kinetics differently, allowing for precise control over the final particle size distribution.

    Temperature-Controlled Synthesis

    Temperature represents one of the most significant parameters for size control in cadmium oxide nanoparticle synthesis. The relationship between temperature and particle size is complex, involving effects on nucleation rate, growth kinetics, and thermodynamic stability. Research has demonstrated that calcination temperatures ranging from 400 to 800 degrees Celsius can produce cadmium oxide nanoparticles with sizes varying from 22 to 50 nanometers [1] [2].

    At lower temperatures (400-500 degrees Celsius), nucleation is favored over growth, resulting in smaller particles with higher surface energy. As temperature increases (600-800 degrees Celsius), growth becomes more dominant, leading to larger particles with improved crystallinity. The optimal temperature for specific size targets must be determined empirically for each synthesis system [1] [2].

    Precursor Concentration Effects

    The concentration of cadmium precursors significantly influences both nucleation density and particle size distribution. Higher precursor concentrations increase the supersaturation level, promoting rapid nucleation and resulting in smaller particles due to competition for available reactants. Conversely, lower concentrations favor the growth of existing nuclei, producing larger particles with narrower size distributions [1] [2] [10].

    Mathematical modeling using the Debye-Scherrer equation has been employed to calculate crystallite sizes from X-ray diffraction patterns, providing quantitative validation of size control achievements. The equation D = kλ/βcosθ, where D is the crystallite size, k is the particle form factor, λ is the X-ray wavelength, β is the full width at half maximum, and θ is the diffraction angle, enables precise size determination [2].

    Stabilizer-Mediated Size Control

    The use of stabilizing agents represents an advanced approach for achieving precise size control in cadmium oxide nanoparticle synthesis. Stabilizers such as polyvinylpyrrolidone, chitosan, and various surfactants can effectively control particle growth through surface adsorption and steric stabilization mechanisms [13] [11].

    Chitosan has emerged as a particularly effective stabilizer for size control, with research demonstrating the synthesis of cadmium oxide nanorods with diameters controlled between 10 and 15 nanometers through chitosan concentration manipulation. The primary unsubstituted amino groups in chitosan interact with cadmium ions, providing both reducing capability and morphological control [13] [11].

    Dopant-Induced Size Modification

    The incorporation of dopant ions such as magnesium has been shown to significantly influence particle size and morphology. Research has documented that magnesium doping can induce morphological transitions from rod-like to quasi-spherical shapes while simultaneously reducing crystallite size. The dopant ions alter the surface energy of different crystallographic faces, affecting growth rates and final morphology [10].

    Precision Measurement Techniques

    Accurate size determination requires the application of multiple complementary techniques. Dynamic light scattering provides hydrodynamic size measurements in solution, while transmission electron microscopy offers direct morphological visualization. X-ray diffraction analysis enables crystallite size calculation through line broadening analysis, and atomic force microscopy provides surface morphological information [2] [7].

    The combination of these techniques ensures comprehensive size characterization and validation of size control achievements. Statistical analysis of size distributions using polydispersity indices quantifies the success of size control efforts, with values below 0.3 indicating narrow size distributions suitable for advanced applications [2] [7].

    One-Dimensional Nanostructures

    Nanorods Formation and Growth Mechanisms

    Cadmium oxide nanorods represent a significant class of one-dimensional nanostructures characterized by their high aspect ratios and anisotropic properties. The formation of nanorods requires controlled synthesis conditions that promote preferential growth along specific crystallographic directions while limiting growth in perpendicular directions [14] [13] [11].

    Vapor Transport Synthesis

    The vapor transport method, also known as solid-vapor deposition, represents one of the most effective approaches for producing cadmium oxide nanorods with controlled dimensions. This technique involves the sublimation of cadmium-containing precursors at high temperatures, followed by controlled condensation on suitable substrates. Research has demonstrated successful synthesis of cadmium oxide nanorods at 1400 Kelvin using a catalyst-free vapor transport process [14].

    The vapor transport mechanism involves several sequential steps: precursor sublimation, vapor phase transport, nucleation on the substrate, and anisotropic growth. The absence of a catalyst in this process eliminates potential contamination issues while enabling large-scale production. Field emission scanning electron microscopy analysis has revealed nanorods with diameters of 128.5 nanometers and lengths exceeding 1 micrometer, demonstrating excellent control over dimensional parameters [14].

    Hydrothermal Synthesis with Organic Stabilizers

    Hydrothermal synthesis in the presence of organic stabilizers has emerged as a versatile approach for cadmium oxide nanorod production. Chitosan, a biocompatible polysaccharide, has proven particularly effective as both a reducing agent and a morphology-directing agent in hydrothermal synthesis. The primary unsubstituted amino groups in chitosan interact with cadmium ions, facilitating controlled nucleation and anisotropic growth [13] [11].

    The hydrothermal process typically involves heating cadmium salt solutions with chitosan at temperatures around 150 degrees Celsius under autogenous pressure. The interaction between chitosan and cadmium ions creates favorable conditions for nanorod formation through preferential adsorption on specific crystal faces. Research has documented the synthesis of cadmium oxide nanorods with average diameters of 11.25 nanometers using this approach [13] [11].

    Growth Mechanism Analysis

    The growth mechanism of cadmium oxide nanorods involves both thermodynamic and kinetic factors that determine the final morphology. The anisotropic growth is primarily driven by differences in surface energy between different crystallographic faces, with the c-axis direction typically exhibiting the lowest surface energy, promoting preferential growth along this direction [14] [13].

    Nucleation control plays a crucial role in determining the final nanorod characteristics. The initial nucleation process determines the number of growth sites, while subsequent growth depends on the availability of precursor species and the kinetics of surface reactions. High precursor concentrations generally favor rapid nucleation, resulting in shorter nanorods with smaller diameters, while lower concentrations promote the growth of existing nuclei, producing longer nanorods [13] [11].

    Catalyst-Assisted Growth

    The vapor-liquid-solid growth mechanism represents an important pathway for cadmium oxide nanorod synthesis, particularly when using metal catalysts such as gold. In this process, the catalyst forms a liquid alloy with the cadmium precursor at elevated temperatures, creating a favorable environment for controlled crystal growth. The catalyst particle remains at the tip of the growing nanorod, directing the growth direction and controlling the diameter [15].

    Gold catalysts have been successfully employed for cadmium oxide nanorod synthesis, with research demonstrating the production of nanorods with diameters ranging from 40 to 80 nanometers and lengths up to 50 micrometers. The catalyst particle size directly influences the nanorod diameter, enabling precise dimensional control through catalyst size selection [15].

    Morphological Characteristics and Properties

    Cadmium oxide nanorods exhibit excellent crystallinity with preferential growth along the [9] direction. X-ray diffraction analysis reveals sharp, intense peaks corresponding to the cubic cadmium oxide structure, with enhanced intensity in the (111) reflection indicating preferred orientation. The high aspect ratios of nanorods contribute to unique optical and electronic properties, including enhanced light absorption and anisotropic conductivity [14] [13].

    The surface properties of cadmium oxide nanorods are significantly different from their bulk counterparts, with increased surface area and enhanced reactivity. These properties make nanorods particularly suitable for applications in gas sensing, where the high surface area provides numerous active sites for gas adsorption and reaction [14] [13].

    Nanowires Development

    Cadmium oxide nanowires represent the ultimate expression of one-dimensional nanostructure engineering, characterized by extremely high aspect ratios and diameters typically in the range of 5 to 30 nanometers. The development of cadmium oxide nanowires requires precise control over synthesis conditions to achieve the extreme aspect ratios that define these structures [4] [16] [17].

    Hydrothermal Synthesis Methodology

    The hydrothermal method has proven to be the most versatile approach for cadmium oxide nanowire synthesis, enabling the production of both cadmium oxide and cadmium hydroxide nanowires depending on reaction conditions. The process involves the controlled hydrolysis of cadmium salts in aqueous solutions under elevated temperature and pressure conditions [4].

    Research has demonstrated the selective synthesis of cadmium oxide or cadmium hydroxide nanowires at 150 degrees Celsius using aqueous cadmium nitrate as the precursor. The reaction time serves as the primary controlling factor for phase selection, with cadmium oxide nanowires forming after 24 hours of reaction time, while cadmium hydroxide nanowires predominate after 48 hours. This time-dependent phase transformation provides exceptional control over the final nanowire composition [4].

    Bundle Formation and Structural Organization

    Cadmium oxide nanowires exhibit a strong tendency to form bundles through lateral association, creating hierarchical structures with enhanced mechanical properties. The bundle formation is driven by van der Waals interactions between individual nanowires and can be controlled through surface functionalization or the presence of surfactants [4] [16].

    Transmission electron microscopy analysis has revealed that individual nanowires within bundles maintain their single-crystalline nature, with lattice spacing of 0.273 nanometers corresponding to the (111) plane of cubic cadmium oxide. The bundling does not compromise the crystalline quality of individual nanowires, making these structures suitable for applications requiring high crystallinity [4].

    Two-Step Temperature-Controlled Process

    An advanced synthesis approach involves a two-step temperature-controlled process that enables precise control over nanowire dimensions and morphology. This method involves initial nucleation at lower temperatures followed by controlled growth at higher temperatures. The temperature profile can be optimized to achieve specific nanowire characteristics [18].

    The two-step process typically begins with nucleation at temperatures around 300 degrees Celsius, followed by growth at temperatures up to 600 degrees Celsius. The temperature ramping rate and hold times at each temperature significantly influence the final nanowire morphology, with slower ramping rates generally producing longer, more uniform nanowires [18].

    Growth Mechanism and Kinetics

    The growth mechanism of cadmium oxide nanowires involves several competing processes, including nucleation, growth, and potential dissolution-recrystallization. The predominant mechanism depends on the synthesis conditions, particularly temperature, precursor concentration, and reaction time [4] [17].

    At the initial stage of synthesis, cadmium nitrate undergoes hydrolysis to form cadmium hydroxide nuclei, which subsequently serve as templates for nanowire growth. The release of nitrogen dioxide during hydrolysis creates local chemical gradients that promote anisotropic growth. The continuous supply of cadmium ions through precursor decomposition sustains the growth process [4].

    Oriented Attachment Mechanism

    Research has identified oriented attachment as a significant mechanism in cadmium oxide nanowire formation, where smaller crystalline units align and fuse to form larger, continuous structures. This mechanism is particularly important in hydrothermal synthesis, where the high temperature and pressure conditions promote the mobility of small crystalline units [4] [19].

    The oriented attachment process involves the spontaneous alignment of crystalline nanoparticles along specific crystallographic directions, followed by interface elimination to form continuous nanowires. This mechanism can produce nanowires with lengths reaching several micrometers while maintaining single-crystalline quality throughout their length [4] [19].

    Applications and Property Optimization

    Cadmium oxide nanowires exhibit exceptional properties for optoelectronic applications, including strong photoluminescence at approximately 517 nanometers, corresponding to near band-edge emission. The high aspect ratio and single-crystalline nature of nanowires contribute to enhanced charge transport properties and improved device performance [4] [17].

    The surface properties of cadmium oxide nanowires can be further optimized through surface functionalization or the formation of core-shell structures. These modifications enable the tuning of electronic and optical properties for specific applications, including gas sensing, photodetection, and energy storage [4] [16] [17].

    Two-Dimensional Nanostructures

    Nanoplates and Nanosheets

    Two-dimensional cadmium oxide nanostructures, including nanoplates and nanosheets, represent a fascinating class of materials characterized by their high surface-to-volume ratios and unique electronic properties. These structures typically exhibit thicknesses in the nanometer range while maintaining lateral dimensions in the micrometer scale, resulting in pronounced quantum confinement effects and enhanced surface reactivity [20] [21] [22].

    Synthesis Approaches and Formation Mechanisms

    The synthesis of cadmium oxide nanoplates and nanosheets requires careful control of growth conditions to promote preferential growth in two dimensions while limiting growth in the third dimension. Several synthesis approaches have been developed, including chemical bath deposition, electrochemical deposition, and template-assisted growth methods [3] [22].

    Chemical bath deposition represents one of the most widely used approaches for producing cadmium oxide nanoplates. This method involves the controlled precipitation of cadmium compounds from aqueous solutions under specific pH and temperature conditions. The process typically involves the use of complexing agents that selectively adsorb on specific crystallographic faces, promoting two-dimensional growth [3].

    Electrochemical deposition offers precise control over the growth process through the application of controlled potentials and current densities. This approach enables the formation of cadmium oxide nanoplates with controlled thickness and morphology. Research has demonstrated the successful synthesis of cadmium oxide nanoplates with regular morphologies using electrochemical methods [3].

    Soft Template Approaches

    Soft template methods have emerged as powerful approaches for controlling the morphology of cadmium oxide nanoplates and nanosheets. These methods utilize organic molecules or polymers as structure-directing agents that guide the growth of cadmium oxide in specific orientations. Adipic acid has been successfully employed as a soft template for producing porous cadmium oxide sheet-like nanostructures with multilayered morphologies [23].

    The soft template approach involves the self-assembly of template molecules in solution, creating organized structures that serve as guides for cadmium oxide growth. The template molecules can be subsequently removed through calcination or solvent extraction, leaving behind the desired nanoplate morphology. This approach provides excellent control over both morphology and porosity [23].

    Layered Structure Formation

    Cadmium oxide nanoplates often exhibit layered structures with well-defined stacking arrangements. These structures can be controlled through the manipulation of synthesis parameters, including temperature, concentration, and the presence of structure-directing agents. The layered arrangement contributes to unique electronic and optical properties, including enhanced photocatalytic activity and improved charge transport [20] [21].

    The formation of layered structures involves the preferential growth of cadmium oxide along specific crystallographic planes, typically the (100) or (001) planes. The growth is often mediated by the selective adsorption of stabilizing agents or the influence of substrate interactions. The resulting structures exhibit high crystallinity and well-defined interfaces between layers [20] [21].

    Morphological Characteristics and Properties

    Cadmium oxide nanoplates typically exhibit thicknesses ranging from a few nanometers to several micrometers, with lateral dimensions that can extend to tens of micrometers. The high aspect ratio results in unique optical and electronic properties, including enhanced light absorption and improved charge separation efficiency [20] [21] [22].

    The surface properties of cadmium oxide nanoplates are significantly enhanced compared to bulk materials, with increased surface area and improved reactivity. These properties make nanoplates particularly suitable for applications in photocatalysis, where the high surface area provides numerous active sites for photochemical reactions [20] [21].

    Two-Dimensional Cadmium Oxide Surface Properties

    The surface properties of two-dimensional cadmium oxide nanostructures are fundamentally different from their bulk counterparts, exhibiting unique electronic, optical, and catalytic characteristics that arise from quantum confinement effects and the high surface-to-volume ratio inherent in these structures [20] [24] [21].

    Electronic Structure and Surface States

    Two-dimensional cadmium oxide nanostructures exhibit unique electronic properties, including the formation of two-dimensional electron gas at surfaces and interfaces. This phenomenon arises from the accumulation of charge carriers at the surface due to band bending effects and the presence of surface states. Research has demonstrated the formation of two-dimensional electron gas at cadmium oxide (100) surfaces, with significant implications for electronic and optoelectronic applications [24].

    The electronic structure of two-dimensional cadmium oxide is characterized by quantum confinement effects that modify the band structure and density of states. The confinement leads to discrete energy levels and enhanced exciton binding energies, resulting in improved optical properties and enhanced photoluminescence efficiency [20] [21].

    Surface states play a crucial role in determining the electronic properties of two-dimensional cadmium oxide nanostructures. These states arise from the termination of the crystal lattice at the surface and can significantly influence charge transport and optical properties. The nature and density of surface states can be controlled through surface functionalization and interface engineering [24].

    Facet-Dependent Properties

    The properties of two-dimensional cadmium oxide nanostructures are highly dependent on the exposed crystallographic facets. Different facets exhibit varying surface energies, electronic structures, and reactivity, leading to facet-dependent properties that can be exploited for specific applications. Research has demonstrated that cadmium oxide {111} faces are considerably more conductive than {100} faces, with significant implications for device applications [9].

    The facet-dependent properties arise from differences in atomic arrangement and coordination at different crystal surfaces. These differences influence the electronic structure, surface energy, and reactivity of each facet. Understanding and controlling facet-dependent properties is crucial for optimizing the performance of two-dimensional cadmium oxide nanostructures in various applications [9].

    Surface Functionalization and Modification

    Surface functionalization represents a powerful approach for modifying the properties of two-dimensional cadmium oxide nanostructures. Various functionalization strategies have been developed, including chemical grafting, physical adsorption, and the formation of surface complexes. These modifications can enhance specific properties such as catalytic activity, selectivity, and stability [22].

    The functionalization of two-dimensional cadmium oxide surfaces with organic molecules or inorganic species can significantly alter their electronic and optical properties. For example, the adsorption of donor species can increase the electron density at the surface, while acceptor species can create electron-deficient regions. These modifications enable the tuning of properties for specific applications [24].

    Heterostructure Formation

    Two-dimensional cadmium oxide nanostructures can be combined with other materials to form heterostructures with enhanced properties. The formation of cadmium oxide-based heterostructures, such as cadmium oxide/cadmium sulfide or cadmium oxide/hafnium disulfide, enables the engineering of band alignment and charge transfer characteristics for improved performance in photocatalytic and optoelectronic applications [20] [21].

    The design of heterostructures involves careful consideration of band alignment, lattice matching, and interface properties. Type-II band alignment, where the conduction and valence bands of the two materials are staggered, is particularly desirable for photocatalytic applications as it promotes efficient charge separation [20] [21].

    Catalytic and Photocatalytic Properties

    The unique surface properties of two-dimensional cadmium oxide nanostructures make them excellent candidates for catalytic applications. The high surface area provides numerous active sites for catalytic reactions, while the electronic structure can be optimized for specific reaction pathways. Research has demonstrated enhanced photocatalytic activity for water splitting and pollutant degradation applications [20] [21].

    The photocatalytic properties of two-dimensional cadmium oxide can be further enhanced through the formation of heterostructures or surface modifications. These approaches enable the optimization of light absorption, charge separation, and surface reaction kinetics for improved photocatalytic performance [20] [21].

    Porous Cadmium Oxide Structures

    Synthesis Approaches for Porosity Control

    The development of porous cadmium oxide structures represents a significant advancement in morphological engineering, enabling the creation of materials with controlled pore sizes, surface areas, and hierarchical organizations. These structures offer unique advantages for applications requiring high surface area, controlled mass transport, and enhanced reactivity [25] [26] [27] [28].

    Template-Assisted Synthesis

    Template-assisted synthesis represents one of the most effective approaches for creating porous cadmium oxide structures with controlled pore architectures. This method involves the use of sacrificial templates that define the pore structure, followed by template removal to create the desired porosity. Both hard and soft templates have been successfully employed for cadmium oxide synthesis [25] [29].

    Hard templates, such as silica spheres or porous materials, provide precise control over pore size and distribution. The template is typically infiltrated with cadmium precursors, followed by thermal treatment to form cadmium oxide and subsequent template removal through dissolution or calcination. This approach enables the creation of porous structures with well-defined pore sizes and high surface areas [25] [29].

    Soft templates, including surfactants, polymers, and biological materials, offer greater flexibility in pore structure design. These templates can self-assemble into ordered structures that serve as guides for cadmium oxide formation. The soft template approach typically involves lower processing temperatures and can produce hierarchical porous structures with multiple pore size distributions [25] [23].

    Microwave-Assisted Synthesis

    Microwave-assisted synthesis has emerged as a powerful technique for creating porous cadmium oxide structures with enhanced properties. The microwave heating provides rapid, uniform heating that promotes controlled nucleation and growth while enabling the formation of complex porous architectures. Research has demonstrated the successful synthesis of porous cadmium oxide-cadmium sulfide core-shell nanoboxes using microwave-assisted methods [25].

    The microwave synthesis process involves the rapid heating of precursor solutions in the presence of structure-directing agents. The uniform heating provided by microwave radiation promotes homogeneous nucleation and prevents the formation of large, dense particles. This approach enables the creation of porous structures with uniform morphology and good structural stability [25].

    Thermal Decomposition Approaches

    Thermal decomposition of cadmium-containing precursors represents a straightforward approach for creating porous cadmium oxide structures. The decomposition process involves the controlled heating of precursor materials, resulting in the release of volatile components and the formation of porous structures. The porosity arises from the gas evolution during decomposition, which creates interconnected pore networks [27] [28].

    The thermal decomposition approach has been successfully applied to various cadmium precursors, including cadmium carbonate, cadmium hydroxide, and organometallic cadmium complexes. The decomposition temperature, heating rate, and atmosphere significantly influence the resulting pore structure and surface area. Research has demonstrated the production of porous cadmium oxide with surface areas ranging from 15 to 58 square meters per gram [27] [28].

    Solid-Phase Transformation

    Solid-phase transformation represents an innovative approach for creating porous cadmium oxide structures through the controlled conversion of precursor materials. This method involves the transformation of high-quality cadmium carbonate microcrystals into highly porous cadmium oxide through thermal treatment. The transformation preserves the overall morphology while creating internal porosity [28].

    The solid-phase transformation process involves the decomposition of cadmium carbonate according to the reaction: CdCO₃ → CdO + CO₂. The evolution of carbon dioxide creates pores within the structure, while the cadmium oxide maintains the overall shape of the original carbonate crystals. This approach enables the creation of porous structures with predetermined morphologies and controlled internal architectures [28].

    Porosity Characterization and Control

    The characterization of porous cadmium oxide structures requires the application of multiple complementary techniques to determine pore size distribution, surface area, and pore connectivity. Nitrogen adsorption-desorption isotherms provide quantitative information about surface area and pore size distribution, while electron microscopy techniques enable direct visualization of pore morphology [26] [27].

    The control of porosity involves the systematic manipulation of synthesis parameters, including precursor concentration, temperature, reaction time, and the presence of structure-directing agents. The relationship between synthesis conditions and resulting porosity must be established empirically for each synthesis system, enabling the rational design of porous structures for specific applications [26] [27] [28].

    Hierarchical Pore Structures

    Hierarchical porous cadmium oxide structures represent the most advanced form of morphological engineering, combining multiple levels of porosity to create materials with optimized properties for specific applications. These structures typically exhibit porosity at multiple length scales, including micropores (less than 2 nanometers), mesopores (2-50 nanometers), and macropores (greater than 50 nanometers) [30] [31] [26].

    Multi-Template Synthesis Strategies

    The creation of hierarchical porous structures requires sophisticated synthesis strategies that can generate porosity at multiple length scales simultaneously. Multi-template approaches involve the use of different templates that operate at different size scales, enabling the creation of complex pore architectures. These strategies typically combine hard and soft templates to achieve the desired hierarchical organization [31] [29].

    The multi-template approach involves the sequential or simultaneous use of templates with different sizes and properties. For example, large polymer spheres can be combined with small surfactant molecules to create hierarchical structures with both large and small pores. The template removal process must be carefully controlled to preserve the hierarchical structure while eliminating all template materials [31] [29].

    Self-Assembly Processes

    Self-assembly represents a powerful approach for creating hierarchical porous cadmium oxide structures through the spontaneous organization of synthesis components. This process involves the thermodynamically driven organization of precursors, templates, and solvents into ordered structures that serve as blueprints for the final porous architecture [31] [26].

    The self-assembly process can be controlled through the manipulation of synthesis parameters, including concentration, temperature, pH, and the presence of additives. The resulting structures exhibit well-defined pore architectures with controlled size distributions and high surface areas. The self-assembly approach offers advantages in terms of scalability and reproducibility [31] [26].

    Controlled Aggregation Methods

    Controlled aggregation methods enable the creation of hierarchical porous structures through the controlled assembly of primary particles into larger, organized structures. This approach involves the synthesis of primary cadmium oxide nanoparticles followed by their controlled aggregation in the presence of structure-directing agents [26].

    The controlled aggregation process can produce hierarchical structures with pores ranging from nanometers to micrometers. The aggregation can be controlled through the manipulation of surface chemistry, pH, ionic strength, and the presence of linking agents. This approach enables the creation of structures with tailored pore architectures and enhanced properties [26].

    Porous Network Architectures

    Hierarchical porous cadmium oxide structures can exhibit various network architectures, including sponge-like structures, interconnected pore networks, and nested porous systems. The network architecture significantly influences the properties of the material, including mass transport characteristics, mechanical properties, and catalytic performance [31] [26].

    Sponge-like architectures feature interconnected pores that provide efficient mass transport pathways while maintaining structural integrity. These structures are particularly suitable for applications requiring high surface area and good mass transport, such as catalysis and energy storage. The sponge-like architecture can be created through controlled template removal or phase separation processes [31].

    Applications and Property Optimization

    Hierarchical porous cadmium oxide structures offer unique advantages for various applications, including enhanced surface area, improved mass transport, and optimized reaction kinetics. The hierarchical organization enables the optimization of properties at multiple length scales, providing superior performance compared to conventional porous materials [30] [31] [26].

    The optimization of hierarchical porous structures involves the careful design of pore architecture to match the requirements of specific applications. For catalytic applications, the pore structure must balance surface area with mass transport efficiency. For energy storage applications, the pore structure must accommodate volume changes while maintaining electrical connectivity [30] [31] [26].

    The mechanical properties of hierarchical porous structures are also important considerations, particularly for applications involving mechanical stress or thermal cycling. The hierarchical organization can provide enhanced mechanical stability compared to single-scale porous structures, with the larger pores accommodating stress while the smaller pores maintain high surface area [31] [26].

    Physical Description

    Cadmium oxide appears as brown crystals or brown amorphous powder. Used as an electroplating chemical and in the manufacture of cadmium electrodes. Is a component of silver alloys, phosphors, semiconductors, glass and ceramic glazes. Formerly used by veterinarians to kill worms and parasites. (EPA, 1998)
    DryPowder
    ODOURLESS BROWN CRYSTALS OR AMORPHOUS POWDER.
    odorless, yellow-brown, finely divided particulate dispersed in air.
    Odorless, yellow-brown, finely divided particulate dispersed in air. [Note: See listing for Cadmium dust for properties of Cd.]

    Color/Form

    Brown cubic crystals
    Dark-brown, infusible powder or cubic crystals
    ... Yellow-brown, finely divided particulate dispersed in air. /fume/
    Colorless, amorphous powder (form 1)

    Boiling Point

    2838 °F at 760 mm Hg (sublimes) (NTP, 1992)
    1559 °C (sublimes)
    2838°F (sublimes)
    Decomposes

    Density

    8.15 Crystalline form 6.95 Amorphous form (EPA, 1998)
    8.15 g/cu cm
    Density (amorphous): 6.9 g/cm³
    8.65 (metal)
    8.15 (crystalline form)/6.95 (amorphous form)

    Odor

    Odorless

    Melting Point

    Greater than 2732° F (EPA, 1998)
    2599°F

    UNII

    0H3KWS8KJ3

    GHS Hazard Statements

    Aggregated GHS information provided by 502 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (26.29%): Toxic if swallowed [Danger Acute toxicity, oral];
    H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
    H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
    H350 (100%): May cause cancer [Danger Carcinogenicity];
    H361 (99.2%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
    H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Therapeutic Uses

    MEDICATION (VET): AS AN ASCARICIDE IN SWINE

    Mechanism of Action

    Rats were intratracheally... /dosed with/ 36.5 or 27.5 ug of cadmium (Cd) as soluble cadmium chloride (CdCl2) and insoluble cadmium oxide (CdO) salts. The retention of metal in lungs, liver and kidney was assessed by atomic adsorption spectrophotometer. The animals were ip primed with sheep red blood cells (SRBC) and assessed for the number of antibody forming cells in lung associated lymph nodes (LALN) and spleen. Both the compounds had similar retention of metal in lungs but CdO induced more pulmonary inflammatory and degradative changes than CdCl2. The larger influx of polymorphonuclear cells (PMNs) following CdO exposure appears to be due to the absence of protection afforded by Cd induced metallothionein cytoplasmic protein while the Cd metallothionein complex formed in the case of CdCl2 is more protective. However both forms of Cd had similar local immunosuppressive potential but CdO had more prolonged suppressive effect
    Surfactant lipids of the alveolar space protect the lung from various environmental stimuli. We investigated the influence of ultrafine (UF) CdO particles inhalation on two key enzymes involved in lung sphingolipid metabolism, serine palmitoyltransferase (SPT), and sphingomyelinase (SMase). Rats inhaled either 0.63 mg UF-CdO/cu m for 6 hr (group 1), or 1.08 mg UF-CdO/cu m 12 hr/day for 10 days (group 2). Two corresponding control groups inhaled filtered clean air. Additional rats intratracheally instilled with lipopolysaccharide (LPS) were used as positive controls. Semiquantitative reverse-transcription polymerase chain reaction (RT-PCR) of lung tissue showed a significant increase in the level of SPT mRNA (LCB2 subunit) expression in group 2 compared to the corresponding controls (p <0.01). Group 1 and LPS were not statistically different from control. No alteration in the mRNA level of SMase was detected in any exposure group. The immunohistochemical analysis showed that SPT (LCB2 subunit) localization was stronger in the alveolar type II cells of group 2 lungs compared to the corresponding controls. These results were correlated with alterations in ...cellular and biochemical parameters and lung morphology. Since SPT is the key enzyme for de novo sphingolipid synthesis in lung surfactant and SMase is responsible for sphingomyelin catabolism, we can postulate that high-dose UF-CdO exposure for 10 days induces an increase in sphingolipid synthesis in the type II cells of rat lungs that would not be promptly followed by its degradation.

    Vapor Pressure

    1 mm Hg at 1832 °F (EPA, 1998)
    1 Pa at 770 °C (sublimes); 10 Pa at 866 °C (sublimes); 100 Pa at 983 °C (sublimes); 1 kPa at 1128 °C (sublimes); 10 kPa at 1314 °C (sublimes); 100 kPa at 1558 °C (sublimes)
    0 mmHg (approx)

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Impurities

    Cadmium oxide, powder reagent grade has the following impurities: chloride: 0.002%; nitrate (NO3); 0.01%; sulfate (SO4); 0.20%; copper: 0.005%; iron: 0.002%; lead: 0.01%.
    Cadmium oxide ... impurities (%): Cl, 0.002; NO3, 0.01; SO4, 0.20; Cu, 0.005; Fe, 0.002; and Pb, 0.01.

    Other CAS

    1306-19-0

    Associated Chemicals

    Cadmium ion (2+);22537-48-0

    Wikipedia

    Cadmium oxide

    Biological Half Life

    IN RATS, INTRATRACHEALLY ADMIN CADMIUM OXIDE TAGGED WITH (109)CD, HALF-LIFE IN LUNG WAS 4 HR ...

    Use Classification

    Health Hazards -> Carcinogens

    Methods of Manufacturing

    Cadmium oxide is produced by evaporation of cadmium metal and oxidation of the vapor. It can also be obtained by thermal decomposition of cadmium nitrate or carbonate or by oxidation of molten cadmium by an oxidizing agent. Commercial cadmium oxide should be completely soluble in sodium cyanide solution and contain no heavy-metal or sulfur impurities.
    Pure Cd metal is melted and then vaporized whereupon air is blown through the hot vapor, oxidizing the cadmium and carrying the product to a baghouse. The resultant oxide (particle size controlled by the /air to cadmium/ ratio) is calcined at 550 °C to ensure uniform properties.

    General Manufacturing Information

    All other chemical product and preparation manufacturing
    Electrical equipment, appliance, and component manufacturing
    Pesticide, fertilizer, and other agricultural chemical manufacturing
    Plastic material and resin manufacturing
    Primary metal manufacturing
    Cadmium oxide (CdO): ACTIVE
    Some fume and dust from welding processes ... may contain cadmium or cadmium oxide compounds. The specific form and concentration of cadmium present ... are dependent on the composition of the filler metal, base metals, metal coatings, atmosphere, flux, and welding process.

    Storage Conditions

    Storage temperature: Ambient with open venting

    Dates

    Last modified: 08-15-2023

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